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Compound of Interest

Compound Name: 3,5-Dichlorobenzoic-d3 Acid

Cat. No.: B15295168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Dichlorobenzoic-d3 acid,

focusing on its chemical properties and its critical role as an internal standard in quantitative

analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Core Chemical and Physical Properties
3,5-Dichlorobenzoic-d3 acid is a stable, isotopically labeled form of 3,5-Dichlorobenzoic acid.

The three deuterium atoms on the aromatic ring provide a distinct mass shift, making it an ideal

internal standard for mass spectrometry-based quantification. Its physical and chemical

properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly

during sample preparation, extraction, and chromatographic separation.

Identifiers and Chemical Attributes
This table summarizes the key identifiers and chemical properties for both the deuterated

standard and its corresponding non-labeled analyte.
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Property
3,5-Dichlorobenzoic-d3
Acid

3,5-Dichlorobenzoic Acid

CAS Number 1219803-99-2[1] 51-36-5[2]

Molecular Formula C₇D₃HCl₂O₂[3] C₇H₄Cl₂O₂[2]

Molecular Weight 194.03 g/mol [1][3] 191.01 g/mol [2]

Synonyms
3,5-Dichlorobenzoic-2,4,6-d3

Acid
Benzoic acid, 3,5-dichloro-

Isotopic Enrichment ≥98 atom % D[1] Not Applicable

Chemical Purity Typically ≥98% Typically ≥97%[2]

Physical and Solubility Data
Property Value / Description

Appearance White to off-white crystalline powder or solid.

Melting Point

184-187 °C (for non-labeled form)[2]. The

deuterated form is expected to have a very

similar melting point.

Water Solubility Sparingly soluble in water.

Organic Solvent Solubility
Soluble in organic solvents such as ethanol and

acetone.

pKa ~3.46 (Predicted for non-labeled form).

Storage Conditions

Store at room temperature in a dry, well-

ventilated place[1]. Stable under recommended

storage conditions.

Application in Quantitative Analysis
The primary application of 3,5-Dichlorobenzoic-d3 acid is as an internal standard (IS) for

isotope dilution mass spectrometry. In complex matrices such as environmental samples

(water, soil) or biological fluids, analytical signals can be suppressed or enhanced by other co-
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eluting components. Using a stable isotope-labeled internal standard, which co-elutes with the

analyte and experiences the same matrix effects, allows for highly accurate and precise

quantification by correcting for variations in sample preparation, injection volume, and

instrument response.

General Workflow for Isotope Dilution LC-MS/MS
The following diagram illustrates the typical workflow for using a deuterated internal standard in

a quantitative LC-MS/MS experiment.
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Sample Preparation

LC-MS/MS Analysis

Data Processing

1. Sample Collection
(e.g., Water, Plasma)

2. Spike with Known Amount
of 3,5-Dichlorobenzoic-d3 Acid (IS)

3. Extraction
(e.g., SPE, LLE)

4. Evaporation &
Reconstitution

5. Injection into
LC-MS/MS System

6. Chromatographic
Separation (C18 Column)

7. MS/MS Detection
(MRM Mode)

8. Peak Integration
(Analyte & IS)

9. Calculate Area Ratio
(Analyte / IS)

10. Quantify Analyte Conc.
using Calibration Curve

Click to download full resolution via product page

General workflow for quantification using a deuterated internal standard.
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Experimental Protocols
While 3,5-Dichlorobenzoic acid is a known degradation product of certain herbicides, a specific,

detailed public protocol for its quantification using 3,5-Dichlorobenzoic-d3 acid as an internal

standard is not readily available in standard methods. However, a robust LC-MS/MS method

can be constructed based on established principles for analyzing acidic herbicides and similar

compounds in environmental matrices.

Hypothetical LC-MS/MS Method for Water Analysis
The following protocol is a detailed, representative methodology for the sensitive determination

of 3,5-Dichlorobenzoic acid in water, employing its deuterated analog for precise quantification.

Objective: To quantify 3,5-Dichlorobenzoic acid in surface water samples down to the ng/L (ppt)

level.

1. Materials and Reagents

Analytes: 3,5-Dichlorobenzoic acid, 3,5-Dichlorobenzoic-d3 acid (Internal Standard).

Solvents: HPLC-grade methanol, acetonitrile, and reagent water.

Reagents: Formic acid, ammonium acetate.

Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges.

2. Standard Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal

standard in methanol.

Working Standard Mix: Create a series of calibration standards by diluting the analyte stock

solution in reagent water.

Internal Standard Spiking Solution: Prepare a solution of 3,5-Dichlorobenzoic-d3 acid at a

fixed concentration (e.g., 50 ng/mL) in methanol.

3. Sample Preparation (Solid Phase Extraction)
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Sample Acidification: Acidify 100 mL of the water sample to pH ~3 with formic acid.

Spiking: Add a precise volume of the Internal Standard Spiking Solution to the sample.

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 6 mL of methanol followed

by 6 mL of reagent water (pH 3).

Sample Loading: Pass the entire water sample through the SPE cartridge at a flow rate of ~5

mL/min.

Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.

Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into

a collection tube.

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C

and reconstitute in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1%

formic acid).

4. LC-MS/MS Instrumental Conditions
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Parameter Setting

LC System UHPLC System

Column
C18 reverse-phase column (e.g., 100 mm x 2.1

mm, 1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.3 mL/min

Gradient

10% B to 95% B over 8 minutes, hold for 2

minutes, return to initial conditions, re-

equilibrate.

Injection Volume 10 µL

Column Temperature 40°C

MS System Triple Quadrupole Mass Spectrometer

Ionization Mode Electrospray Ionization (ESI), Negative Mode

Scan Type Multiple Reaction Monitoring (MRM)

5. Mass Spectrometry Parameters (MRM Transitions)

To set up the MRM method, the precursor ions (deprotonated molecules, [M-H]⁻) and their

most abundant, specific product ions must be determined via infusion experiments. The

expected transitions are:

Compound
Precursor Ion (Q1)
m/z

Product Ion (Q3)
m/z

Collision Energy
(CE)

3,5-Dichlorobenzoic

Acid
189.0 145.0 (loss of CO₂)

Optimized (e.g., -15

eV)

3,5-Dichlorobenzoic-

d3 Acid
192.0 148.0 (loss of CO₂)

Optimized (e.g., -15

eV)
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Note: The exact m/z values and collision energies must be empirically optimized on the specific

instrument being used.

Visualization of the Experimental Workflow
The following diagram details the specific steps outlined in the hypothetical analytical protocol.
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Start: 100 mL
Water Sample

1. Acidify to pH 3
with Formic Acid

2. Spike with
3,5-DCBA-d3 (IS)

3. Load onto
Conditioned C18 SPE Cartridge

4. Wash Cartridge
with Reagent Water

5. Elute with Methanol

6. Evaporate to Dryness &
Reconstitute in 1 mL

7. Inject 10 µL into
LC-MS/MS System

End: Quantitative Result

Click to download full resolution via product page

Specific workflow for the analysis of 3,5-Dichlorobenzoic acid in water.
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Spectroscopic and Fragmentation Data
Analysis of both the labeled and non-labeled compound by mass spectrometry is crucial for

method development.

Mass Spectrometry (MS): In negative ESI mode, 3,5-Dichlorobenzoic acid readily

deprotonates to form the [M-H]⁻ ion at m/z 189.0 (for C₇H₂³⁵Cl₂O₂H). Due to the natural

abundance of the ³⁷Cl isotope, a characteristic isotopic pattern will be observed with major

peaks at m/z 189, 191, and 193. For the deuterated standard, this entire pattern is shifted up

by 3 mass units, with the primary [M-H]⁻ ion appearing at m/z 192.0.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor

ion (m/z 189.0) typically results in the neutral loss of carbon dioxide (44 Da), yielding a

prominent product ion at m/z 145.0. This highly specific transition (189.0 → 145.0) is ideal for

MRM-based quantification. The corresponding transition for the internal standard would be

192.0 → 148.0.

This technical guide provides the foundational information required for researchers to

effectively utilize 3,5-Dichlorobenzoic-d3 acid as an internal standard for robust and accurate

quantitative analysis. The provided hypothetical method serves as a strong template for the

development and validation of specific assays in relevant matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15295168#3-5-dichlorobenzoic-d3-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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